Tert-butyl 4-iodobutylcarbamate
Overview
Description
Tert-butyl 4-iodobutylcarbamate: is a chemical compound with the molecular formula C9H18INO2. It features a tert-butyl carbamate group and an iodine atom attached to a four-carbon chain. This compound is often used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of tert-butyl 4-iodobutylcarbamate typically begins with tert-butyl carbamate and 4-iodobutyl bromide.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and more efficient purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Nucleophilic Substitution: The iodine atom in tert-butyl 4-iodobutylcarbamate is a good leaving group, making it suitable for nucleophilic substitution reactions.
Deprotection: The tert-butyl carbamate group can be deprotected under mild acidic conditions to yield the free amine.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiolate (KSR) in solvents like DMF or acetonitrile (CH3CN) are commonly used.
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM) is often employed for the deprotection of the tert-butyl carbamate group.
Major Products:
Nucleophilic Substitution: The major products depend on the nucleophile used.
Deprotection: The major product is the free amine, 4-aminobutylcarbamate.
Scientific Research Applications
Chemistry:
Intermediate in Synthesis: Tert-butyl 4-iodobutylcarbamate is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology and Medicine:
Prodrug Development: The compound can be used in the development of prodrugs, where the tert-butyl carbamate group is used to protect amine functionalities during drug synthesis.
Industry:
Mechanism of Action
Molecular Targets and Pathways:
Nucleophilic Substitution: The iodine atom acts as a leaving group, allowing nucleophiles to attack the carbon chain and form new bonds.
Comparison with Similar Compounds
Tert-butyl 4-bromobutylcarbamate: Similar structure but with a bromine atom instead of iodine.
Tert-butyl 4-chlorobutylcarbamate: Contains a chlorine atom, which is an even poorer leaving group than bromine, making it less suitable for nucleophilic substitution reactions.
Tert-butyl 4-fluorobutylcarbamate: Contains a fluorine atom, which is the least reactive leaving group among halogens, making it the least suitable for nucleophilic substitution reactions.
Uniqueness:
Properties
IUPAC Name |
tert-butyl N-(4-iodobutyl)carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18INO2/c1-9(2,3)13-8(12)11-7-5-4-6-10/h4-7H2,1-3H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJMOGHNVYHTFRG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCI | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18INO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90701756 | |
Record name | tert-Butyl (4-iodobutyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90701756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
262278-40-0 | |
Record name | tert-Butyl (4-iodobutyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90701756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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